2-(2-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone
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Overview
Description
JWH-204 is a synthetic cannabinoid belonging to the phenylacetylindole family. It was developed by John W. Huffman and is known for its potent cannabinoid receptor agonist activity. JWH-204 is structurally similar to other synthetic cannabinoids but has unique properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-204 involves the reaction of 1-pentylindole with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-204 .
Industrial Production Methods
Industrial production of JWH-204 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
JWH-204 undergoes various chemical reactions, including:
Oxidation: JWH-204 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones and carboxylic acids.
Reduction: Reduction of JWH-204 can be achieved using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
JWH-204 has been extensively studied for its applications in various fields:
Mechanism of Action
JWH-204 exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, mimicking the effects of endogenous cannabinoids. The binding of JWH-204 to CB1 receptors in the brain leads to the modulation of neurotransmitter release, resulting in its psychoactive effects. The activation of CB2 receptors in the immune system contributes to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
JWH-204 is similar to other synthetic cannabinoids such as JWH-018, JWH-073, and JWH-250. it has unique properties that distinguish it from these compounds:
Similar Compounds
- JWH-018
- JWH-073
- JWH-250
- JWH-203
- JWH-249
Properties
CAS No. |
864445-55-6 |
---|---|
Molecular Formula |
C22H24ClNO |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(2-methyl-1-pentylindol-3-yl)ethanone |
InChI |
InChI=1S/C22H24ClNO/c1-3-4-9-14-24-16(2)22(18-11-6-8-13-20(18)24)21(25)15-17-10-5-7-12-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
InChI Key |
JUWWNZZHFZTXED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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